(E)-3-Methyl-4-morpholinobut-2-enoic acid
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Overview
Description
(E)-3-Methyl-4-morpholinobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a morpholine ring and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-4-morpholinobut-2-enoic acid typically involves the reaction of 3-methyl-4-morpholinobut-2-enal with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign oxidizing agents and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-4-morpholinobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to the formation of saturated derivatives.
Substitution: The morpholine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-Methyl-4-morpholinobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-4-morpholinobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Methyl-4-piperidinobut-2-enoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
(E)-3-Methyl-4-pyrrolidinobut-2-enoic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(E)-3-Methyl-4-morpholinobut-2-enoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(E)-3-methyl-4-morpholin-4-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H15NO3/c1-8(6-9(11)12)7-10-2-4-13-5-3-10/h6H,2-5,7H2,1H3,(H,11,12)/b8-6+ |
InChI Key |
CAMVOBYPMMKXII-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CN1CCOCC1 |
Canonical SMILES |
CC(=CC(=O)O)CN1CCOCC1 |
Origin of Product |
United States |
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